![molecular formula C12H17NO2 B15325051 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is an organic compound that features a benzodioxin moiety attached to a butan-2-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine typically involves the alkylation of phenolic hydroxyl groups followed by amination. One common route starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation to form the benzodioxin ring. Subsequent steps include azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification to yield the final amine product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing side reactions.
化学反応の分析
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
科学的研究の応用
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin moiety can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound features an imidazo[1,2-a]pyridine ring instead of a butan-2-amine chain.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is unique due to its specific combination of the benzodioxin moiety and the butan-2-amine chain. This structure provides distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8-9H,2-3,6-7,13H2,1H3 |
InChIキー |
YPVLHGGNPOLIFN-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC2=C(C=C1)OCCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


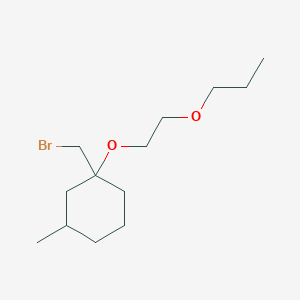
![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)

![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
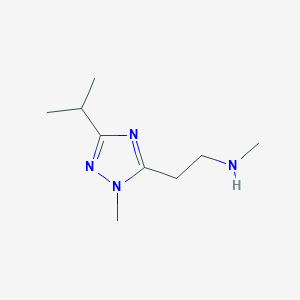

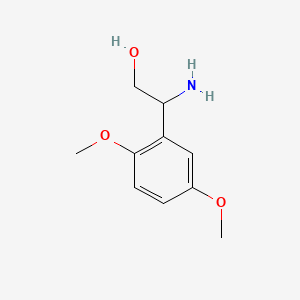

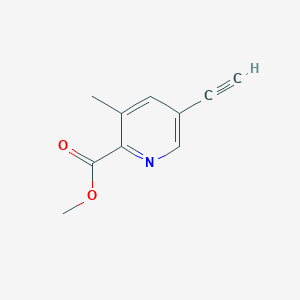
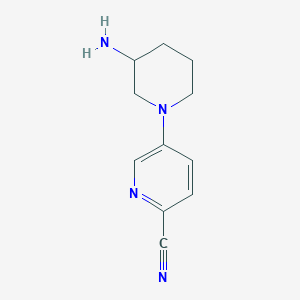
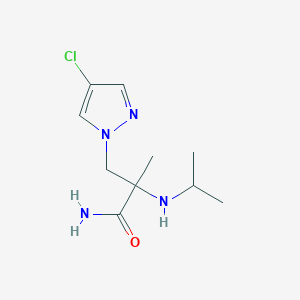

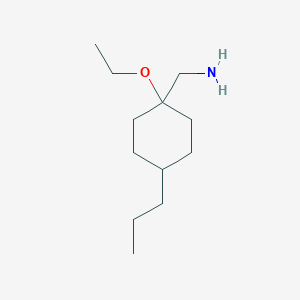
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
